FK 33-824

Description

Properties

IUPAC Name |

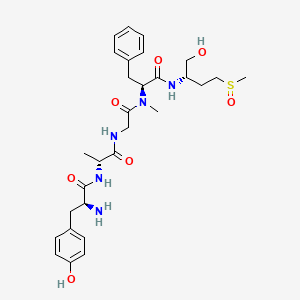

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZHONGSQNXMPH-IQNHEXCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880074 | |

| Record name | Sandoz FK 33-824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64854-64-4 | |

| Record name | FK 33-824 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064854644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sandoz FK 33-824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of FK 33-824

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of FK 33-824 Action: A Synthetic Opioid Agonist

This compound, a synthetic analog of methionine-enkephalin, exerts its biological effects primarily through its potent and selective agonism at the mu (µ)-opioid receptor. This interaction initiates a cascade of intracellular signaling events, leading to diverse physiological responses, including analgesia, hormonal modulation, and effects on gastrointestinal motility. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Receptor Type(s) | Tissue/System | Reference |

| Kd | 1.3 nM and 5.8 nM (two sites) | Mu (µ)-opioid | Rat brain crude mitochondrial fraction (at 0°C) | [1] |

| Kd | 1.9 nM | Mu (µ)-opioid | Rat brain crude mitochondrial fraction (at 37°C) | [1] |

Table 2: Functional Potency of this compound

| Assay | IC50 | Effect | Tissue/System | Reference |

| Inhibition of Gastrointestinal Transit | ~1 µg/kg (i.p.) | Inhibition of charcoal meal transit | Rat | |

| Colonic Motor Activity | 1 mg (i.m.) | Stimulation | Human | [2] |

| Luteinizing Hormone (LH) Secretion | 0.25 mg/kg | Inhibition | Pre-pubertal male rats | |

| Luteinizing Hormone (LH) Secretion | 0.89 mg/kg | Inhibition | Post-pubertal male rats |

Signaling Pathways

This compound, upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), primarily activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, this compound has been shown to modulate the activity of protein kinase C (PKC).

Primary Signaling Pathway of this compound

Caption: this compound activates the mu-opioid receptor, inhibiting adenylyl cyclase and reducing cAMP.

Modulation of Protein Kinase C

Caption: this compound's action is linked to the modulation of Protein Kinase C.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's mechanism of action.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for opioid receptors.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Crude mitochondrial fractions from rat brains are prepared by homogenization and differential centrifugation.

-

Radioligand: Tritiated this compound ([³H]this compound) is used as the radioligand.

-

Competition Assay: Membranes are incubated with a fixed concentration of [³H]this compound and varying concentrations of unlabeled this compound or other competing ligands (e.g., morphine, naloxone).

-

Incubation: The incubation is carried out at a specific temperature (e.g., 0°C or 37°C) for a time sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Aldosterone (B195564) Secretion Assay

This protocol outlines the methodology to assess the effect of this compound on aldosterone production in adrenal cells.[3]

Experimental Workflow

Caption: Workflow for in vitro aldosterone secretion assay.

Detailed Methodology:

-

Cell Culture: Calf adrenal glomerulosa cells are isolated and maintained in culture.

-

Treatment: Cells are treated with various concentrations of this compound. Positive controls such as angiotensin II and metoclopramide, and a vehicle control are included.[3]

-

Incubation: The cells are incubated for a specified duration to allow for steroidogenesis.

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of aldosterone in the supernatant is determined using a specific radioimmunoassay (RIA).

-

Data Analysis: The dose-response relationship between this compound concentration and aldosterone secretion is analyzed.

cAMP Accumulation Assay

This protocol describes a method to measure the effect of this compound on intracellular cAMP levels.

Experimental Workflow

Caption: Workflow for a cAMP accumulation assay.

Detailed Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the mu-opioid receptor are cultured.

-

Pre-treatment: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treatment: Cells are stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production. Concurrently, cells are treated with a range of concentrations of this compound.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the accumulated intracellular cAMP.

-

Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is determined, and an IC₅₀ value is calculated.

References

- 1. [Binding of a tritiated enkephalinergic analog (this compound) to a mitochondrial fraction of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulatory effects of the synthetic enkephalin analogue this compound on colonic motor activity antagonized by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro steroidogenic properties of FK 33 824, a stable analog of methionine-enkephalin. Opiate-dopamine interaction in the control of aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The μ-Opioid Receptor Selectivity of FK 33-824

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the μ-opioid receptor (MOR) selectivity of FK 33-824, a synthetic analog of Met-enkephalin. The document outlines quantitative binding data, detailed experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Quantitative Analysis of Receptor Binding Affinity

In competitive binding assays, the potency of various ligands to displace [125I]this compound corresponds directly to their affinity for the μ-opioid receptor[1]. Furthermore, studies have shown that unlabeled this compound competes with the δ-selective ligand, [3H]DPLPE, only at high concentrations, indicating a significantly lower affinity for the δ-opioid receptor compared to the μ-opioid receptor[1].

For context, the following table presents the binding affinities (Ki) of several common opioid ligands for the human μ-opioid receptor, as determined by a standardized competitive radioligand binding assay. This illustrates the range of affinities observed for this receptor and provides a framework for understanding the high affinity of selective agonists.

Table 1: Binding Affinities (Ki) of Various Opioid Ligands for the Human μ-Opioid Receptor

| Compound | Class | Ki (nM) at Human μ-Opioid Receptor |

| Sufentanil | Agonist | 0.138 |

| Buprenorphine | Partial Agonist | 0.216 |

| Hydromorphone | Agonist | 0.365 |

| Oxymorphone | Agonist | 0.406 |

| Levorphanol | Agonist | 0.637 |

| Morphine | Agonist | 1.14 |

| Fentanyl | Agonist | 1.35 |

| Nalbuphine | Mixed Agonist-Antagonist | 2.12 |

| Methadone | Agonist | 3.38 |

| Alfentanil | Agonist | 4.11 |

| Hydrocodone | Agonist | 19.8 |

| Oxycodone | Agonist | 25.9 |

| Diphenoxylate | Agonist | 56.7 |

| Pentazocine | Mixed Agonist-Antagonist | 132 |

| Meperidine | Agonist | 271 |

| Propoxyphene | Agonist | 509 |

| Codeine | Agonist | 3,300 |

| Tramadol | Agonist | 12,500 |

Data sourced from a study utilizing a single binding assay in a cell membrane preparation expressing recombinant human MOR with [3H]-DAMGO as the radioligand.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the receptor binding and functional activity of opioid ligands like this compound.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of this compound for the μ, δ, and κ opioid receptors.

Materials:

-

Membrane Preparations: Membranes from cells stably expressing the human μ, δ, or κ opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligands:

-

For μ-opioid receptor: [125I]this compound or [3H]DAMGO.

-

For δ-opioid receptor: [125I]Deltorphin II or [3H]Naltrindole.

-

For κ-opioid receptor: [125I]DPDYN or [3H]U69,593.

-

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: Naloxone (B1662785) at a high concentration (e.g., 10 µM).

-

Binding Buffer: 50 mM Tris-HCl, 3-5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Apparatus: 96-well microplates, glass fiber filters (GF/B or GF/C), filtration apparatus, and a scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Binding buffer, radioligand, naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Binding buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 25°C or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters and measure the radioactivity retained on the filters using a suitable counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to obtain a sigmoidal curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Workflow for a typical radioligand competitive binding assay.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the μ-opioid receptor.

Materials:

-

Membrane Preparations: Membranes from cells expressing the μ-opioid receptor.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP (Guanosine 5'-diphosphate).

-

Test Compound: this compound.

-

Positive Control: A known full agonist, such as DAMGO.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Apparatus: 96-well microplates, filtration apparatus, and a scintillation counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Varying concentrations of this compound or DAMGO.

-

Membrane suspension (typically 10-20 µg of protein per well).

-

GDP (final concentration of approximately 10-30 µM).

-

-

Pre-incubation: Incubate the plate at 30°C for 15-20 minutes.

-

Initiation of Reaction: Add [35S]GTPγS (final concentration of 0.05-0.1 nM) to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold wash buffer and measure the radioactivity.

-

Data Analysis:

-

Plot the specific [35S]GTPγS binding against the log concentration of this compound.

-

Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) from the resulting dose-response curve using non-linear regression.

-

Workflow for [35S]GTPγS Functional Assay

Workflow for a typical [35S]GTPγS functional assay.

Signaling Pathways of the μ-Opioid Receptor

Activation of the μ-opioid receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. These events are primarily mediated through two distinct pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling

The μ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

-

Agonist Binding: this compound binds to the μ-opioid receptor, inducing a conformational change.

-

G Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Subunit Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Downstream Effects:

-

Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: Modulates the activity of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

-

G Protein-Dependent Signaling Pathway

Canonical G protein-dependent signaling pathway of the μ-opioid receptor.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, the μ-opioid receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.

-

Receptor Phosphorylation: GRKs phosphorylate the intracellular domains of the activated MOR.

-

β-Arrestin Recruitment: Phosphorylated MOR recruits β-arrestin.

-

Downstream Effects:

-

Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal.

-

Internalization: β-arrestin acts as an adaptor protein, facilitating the internalization of the receptor via clathrin-coated pits.

-

Signal Transduction: β-arrestin can also act as a scaffold for various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), initiating a distinct wave of intracellular signaling.

-

The balance between G protein- and β-arrestin-mediated signaling can be influenced by the specific agonist, leading to the concept of "biased agonism." While the β-arrestin recruitment profile of this compound is not extensively detailed in the available literature, it is a critical area of investigation for understanding the full pharmacological profile of this compound.

β-Arrestin-Dependent Signaling Pathway

Overview of the β-arrestin-dependent signaling pathway.

Conclusion

This compound is a potent and selective agonist of the μ-opioid receptor. Its high affinity for the MOR is the basis for its pharmacological effects. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its receptor binding profile and functional activity. A thorough understanding of its engagement with both G protein- and β-arrestin-dependent signaling pathways is crucial for the continued exploration of its therapeutic potential and for the development of novel opioid analgesics with improved safety profiles. Further research is warranted to fully elucidate the comparative binding affinities of this compound across all opioid receptor subtypes and to characterize its specific β-arrestin signaling signature.

References

A Technical Guide to the Opioid Receptor Binding Affinity of FK 33-824

Abstract

FK 33-824, a synthetic analog of Met-enkephalin, is a potent and selective agonist for the μ-opioid receptor (μ-OR).[1] Its high affinity and selectivity have established it as a critical tool in pharmacological research for characterizing the μ-opioid receptor system and for its use as a selective radioligand in binding and autoradiography studies.[2][3] This document provides an in-depth overview of the binding characteristics of this compound at the three primary opioid receptor subtypes (μ, δ, and κ), presents detailed experimental protocols for determining binding affinity, and includes visualizations of key experimental workflows and concepts.

Opioid Receptor Binding Profile of this compound

This compound exhibits a pronounced selectivity for the μ-opioid receptor. Early studies using tritiated this compound demonstrated specific and saturable binding to rat brain fractions, which was effectively inhibited by μ-preferring ligands like morphine, indicating a primary interaction with μ-opioid sites.[4] Kinetic and equilibrium binding studies have identified high-affinity binding sites in the low nanomolar range.[4]

Subsequent competitive binding assays have quantified this selectivity, revealing a significantly lower affinity for the δ-opioid receptor.[1][2] While specific affinity values for the κ-opioid receptor are not prominently reported in the reviewed literature, the compound is consistently characterized as a selective μ-agonist, implying weak interaction with κ-receptors.

Table 1: Quantitative Binding Affinity of this compound

| Receptor Subtype | Affinity Metric | Value (nM) | Species/Tissue | Notes |

| μ (mu) | IC50 | 3.5 | Not Specified | Data from competitive binding assay.[1] |

| μ (mu) | Kd | 1.9 | Rat Brain | Represents two binding sites (Kd = 1.3 & 5.8 nM at 0°C).[4] |

| δ (delta) | IC50 | 4500 | Not Specified | Demonstrates >1200-fold selectivity for μ over δ receptors.[1] |

| κ (kappa) | - | Not Reported | - | Affinity is considered to be low based on its profile as a selective μ-agonist. |

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity (Ki) and potency (IC50) for compounds like this compound is primarily achieved through competitive radioligand binding assays.[3] This technique is a foundational method in pharmacology for characterizing ligand-receptor interactions.

Principle of Competitive Binding

In a competitive binding assay, a fixed concentration of a radiolabeled ligand with known high affinity for a specific receptor is incubated with a receptor source (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, the amount of bound radioactivity decreases. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 (half-maximal inhibitory concentration).

Detailed Methodology

The following is a generalized protocol for a competitive binding assay to determine the affinity of a compound for the μ, δ, and κ opioid receptors, based on established methodologies.

A. Materials and Reagents

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, δ, or κ opioid receptor.

-

Radioligands:

-

Test Compound: Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[3]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Naloxone.[3]

-

Apparatus: 96-well plates, glass fiber filters, cell harvester, and a gamma or scintillation counter.

B. Experimental Workflow

References

The Genesis of a Potent Analgesic: The Historical Development and Discovery of FK 33-824

An In-depth Exploration of a Pioneering Synthetic Opioid Peptide

FK 33-824, a potent and stable synthetic analog of methionine-enkephalin, emerged from the laboratories of Sandoz in the late 1970s as a significant milestone in the quest for potent and long-lasting opioid analgesics. This technical guide delves into the historical development, discovery, and pharmacological profile of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule.

From Endogenous Peptides to a Stable Analog: A Historical Perspective

The discovery of endogenous opioid peptides, the enkephalins, in 1975, sparked a revolution in pain research. These naturally occurring pentapeptides, however, suffered from rapid enzymatic degradation, limiting their therapeutic potential. This challenge spurred a concerted effort to synthesize analogs with enhanced stability and potent analgesic activity.

Researchers at Sandoz, led by Roemer and colleagues, embarked on a program to modify the structure of Met-enkephalin to protect it from enzymatic cleavage while retaining its affinity for opioid receptors. Their work, published in 1977, culminated in the synthesis of this compound, chemically known as Tyr-D-Ala-Gly-MePhe-Met(O)-ol.[1] This novel compound incorporated several key modifications: the substitution of Glycine at position 2 with D-Alanine, the N-methylation of Phenylalanine at position 4, and the oxidation of the Methionine at position 5 to its sulfoxide (B87167) and reduction of the terminal carboxyl group to an alcohol. These changes rendered this compound highly resistant to degradation by peptidases, a critical factor in its prolonged duration of action compared to its natural counterpart.

Early clinical trials in the late 1970s and early 1980s explored the analgesic and endocrine effects of this compound. Studies in humans demonstrated that intramuscular administration of this compound produced significant, long-lasting analgesia, mimicking the effects of morphine.[2] However, these trials also identified side effects such as feelings of heaviness in the muscles and oppression in the chest.[1]

Pharmacological Profile: A Potent and Selective µ-Opioid Agonist

This compound exerts its effects primarily through its interaction with the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity for the µ-receptor are central to its potent analgesic and other pharmacological activities.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

| Parameter | Receptor Subtype | Value | Species | Reference |

| Binding Affinity (Kd) | µ-opioid | 1.3 nM (high affinity site) | Rat brain | [3] |

| 5.8 nM (low affinity site) | Rat brain | [3] |

| Parameter | Assay | Value | Cell/Tissue Type | Reference |

| Functional Potency (EC50) | Inhibition of cAMP secretion | ~1 nM | Porcine granulosa cells | [4] |

| Functional Potency | Tonic Contraction | 10-6 M | Isolated rat colon | [5] |

| Parameter | Species | Route of Administration | Value | Reference |

| Elimination Half-life | Human | Intramuscular | 116 minutes |

Mechanism of Action: Elucidating the Signaling Cascade

Upon binding to the µ-opioid receptor, this compound initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs. This signaling pathway ultimately leads to a reduction in neuronal excitability and neurotransmitter release, the cellular basis for its analgesic and other effects.

Signaling Pathway of this compound

Figure 1: Signaling Pathway of this compound. Activation of the µ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in reduced neuronal excitability.

The key steps in the signaling cascade are:

-

Receptor Binding and G-protein Activation: this compound binds to the µ-opioid receptor, inducing a conformational change that activates the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ dimer directly modulates the activity of ion channels. It inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and thereby decreasing the release of neurotransmitters.[6] Concurrently, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions and hyperpolarization of the neuronal membrane.[7]

Experimental Protocols: Methodologies for Key Assays

The characterization of this compound relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key assays used in its evaluation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for opioid receptors.

Figure 2: Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound to its receptor.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-naloxone), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound to generate a competition curve. From this curve, the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Analgesia Assay (Hot-Plate Test)

This assay is used to assess the analgesic efficacy of this compound in animal models.

Figure 3: Workflow for the Hot-Plate Test. This diagram illustrates the procedure for assessing the analgesic effects of a compound in an animal model of thermal pain.

Protocol:

-

Animal Acclimatization: Acclimatize mice to the testing room and handling for several days before the experiment.

-

Drug Administration: Administer this compound or a vehicle control to the mice via a specific route (e.g., subcutaneous or intraperitoneal injection).

-

Hot-Plate Test: At a predetermined time after drug administration, place each mouse on the surface of a hot-plate apparatus maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).[8]

-

Latency Measurement: Start a timer and observe the mouse for a nociceptive response, typically defined as licking of the hind paws or jumping. Record the latency (time) to the first clear nociceptive response. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

-

Data Analysis: Compare the mean response latencies between the this compound-treated groups and the vehicle-treated control group. An increase in the response latency in the drug-treated group indicates an analgesic effect. A dose-response curve can be generated by testing multiple doses of this compound.

Conclusion

The discovery and development of this compound represent a significant chapter in the history of opioid pharmacology. As a stable and potent analog of Met-enkephalin, it provided a crucial tool for elucidating the physiological roles of endogenous opioids and for exploring the therapeutic potential of synthetic opioid peptides. The insights gained from the study of this compound have paved the way for the development of subsequent generations of opioid analgesics and have deepened our understanding of the intricate mechanisms of pain perception and modulation. This technical guide provides a foundational resource for researchers continuing to build upon this important legacy.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Effects of the synthetic enkephalin analogue this compound on pain threshold and pain tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. This compound | 64854-64-4 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

FK 33-824 chemical structure and properties

An In-Depth Technical Guide to FK 33-824: A Synthetic Met-Enkephalin Analog Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and stable synthetic analog of methionine-enkephalin that exhibits high selectivity as a μ-opioid receptor agonist.[1][2] Its analgesic properties and influence on endocrine systems have made it a valuable tool in pharmacological research.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its in vitro and in vivo evaluation are presented, along with a depiction of its primary signaling pathway.

Chemical Structure and Properties

This compound is a pentapeptide analog with modifications designed to increase its stability and potency compared to endogenous enkephalins.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-N-(L-tyrosyl-D-alanylglycyl)-2-(((2S)-1-hydroxy-4-(methylsulfinyl)butan-2-yl)(methyl)amino)-3-phenylpropanamide[2] |

| CAS Number | 64854-64-4[2] |

| Chemical Formula | C29H41N5O7S[2] |

| SMILES | C--INVALID-LINK--NCC(=O)N(C)--INVALID-LINK--C(=O)N--INVALID-LINK--C)CO)NC(=O)--INVALID-LINK--O)N |

| InChIKey | HYZHONGSQNXMPH-IQNHEXCWSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 603.73 g/mol [2] |

| Appearance | Solid |

| Storage Temperature | -20°C |

| Synonyms | FK-33-824, Damme, Sandoz this compound, Tyr-D-Ala-Gly-MePhe-Met(O)-ol[2][3] |

Pharmacology

This compound primarily acts as a selective agonist at the μ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Its actions are similar to those of methionine enkephalin but with a longer duration of action. The effects of this compound can be reversed by opioid antagonists such as naloxone (B1662785).[2]

Mechanism of Action and Signaling Pathway

Upon binding to the μ-opioid receptor, this compound initiates a conformational change in the receptor, leading to the activation of associated inhibitory G proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, this compound has been shown to inhibit the phospholipase C (PLC)/protein kinase C (PKC) pathway.[5][6]

Experimental Protocols

The following are representative protocols for assessing the activity of this compound.

In Vitro: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective μ-opioid agonist).

-

Non-specific binding agent: Naloxone (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution and serial dilutions.

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare cell membrane homogenates (typically 20-40 µg of protein per tube).

-

In a final volume of 1 mL of assay buffer, add cell membranes, a fixed concentration of [³H]DAMGO (e.g., 0.5-1.0 nM), and varying concentrations of this compound.

-

For determining non-specific binding, a parallel set of tubes is prepared with 10 µM naloxone instead of this compound.

-

Incubate the mixture at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo: Hot Plate Analgesia Test

This protocol evaluates the central analgesic effect of this compound in rodents.[7]

Materials:

-

Male Swiss albino mice (20-25 g).

-

Hot plate apparatus maintained at 55 ± 0.5°C.

-

This compound solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Vehicle control (e.g., saline).

-

Stopwatch.

Procedure:

-

Acclimatize mice to the laboratory environment for at least one hour before testing.

-

Determine the baseline latency by placing each mouse on the hot plate and recording the time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[7]

-

Administer this compound or vehicle control to the mice.

-

At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.[7]

-

The increase in latency time compared to the baseline and vehicle-treated group indicates an analgesic effect.

-

The percent of maximal possible effect (% MPE) can be calculated using the formula: % MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Summary of In Vitro and In Vivo Effects

| Assay/Model | System | Effect of this compound | Reference |

| Steroidogenesis | Porcine Granulosa Cells | Inhibition of estradiol (B170435) secretion | [5] |

| cAMP Secretion | Porcine Granulosa Cells | Decrease in cAMP levels | [5] |

| Steroidogenesis | Porcine Theca Interna Cells | Inhibition of androstenedione, testosterone, and estradiol secretion | [6] |

| Analgesia | Mouse Tail-Flick Test | Increased pain threshold | [3] |

| Endocrine Effects | Human Subjects | Increased plasma prolactin and growth hormone; decreased cortisol | [4] |

| Blood-Brain Barrier | Rat (ex vivo) | Penetration observed in early development (until 15 days of age) | [8] |

Conclusion

This compound is a well-characterized synthetic opioid peptide that serves as a selective μ-opioid receptor agonist. Its stability and potent in vitro and in vivo activities have established it as a critical research tool for investigating the physiological roles of the opioid system, from pain modulation to neuroendocrine regulation. The experimental frameworks provided herein offer a basis for the continued exploration of this and similar compounds in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The response of phospholipase C/protein kinase C and adenylyl cyclase/protein kinase A pathways in porcine theca interna cells to opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-Vivo Models for Management of Pain [scirp.org]

- 8. Ontogenesis of cell surface mu-opioid ([3H]DAGO) binding sites in rat hypothalamus and ex vivo determination of blood-brain barrier penetration by opioid peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physiological Effects of FK 33-824 Administration

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK 33-824, a synthetic analog of methionine-enkephalin, exhibits a range of potent and diverse physiological effects mediated primarily through its interaction with opioid receptors. This technical guide provides a detailed overview of the documented physiological responses to this compound administration in humans and animal models. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's mechanism of action, hormonal modulation, cardiovascular and central nervous system effects, and other systemic impacts. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

This compound, also known as D-Ala²-MePhe⁴-Met(O)⁵-ol-enkephalin, is a stable and potent synthetic analog of the endogenous opioid peptide methionine-enkephalin.[1] Its resistance to enzymatic degradation confers a longer duration of action compared to its natural counterpart, making it a valuable tool for investigating the physiological roles of enkephalins and a potential therapeutic agent.[2] This document synthesizes findings from various preclinical and clinical studies to provide a thorough understanding of the physiological consequences of this compound administration.

Endocrine Effects

This compound exerts profound effects on the endocrine system, primarily influencing the secretion of pituitary hormones. These effects are largely mediated by opioid receptors, as demonstrated by their attenuation with the opioid antagonist naloxone (B1662785).[1][3]

Hormonal Secretion

The administration of this compound has been shown to significantly alter the plasma concentrations of several key hormones.

Table 1: Summary of Hormonal Responses to this compound Administration in Healthy Men

| Hormone | Dosage and Route | Observed Effect | Significance | Naloxone Reversibility | Reference |

| Prolactin (PRL) | 0.5 mg, i.m. | Increased | p < 0.001 | Yes | [1][3] |

| Growth Hormone (GH) | 0.5 mg, i.m. | Increased | p < 0.001 | Yes | [1][3] |

| Cortisol | 0.5 mg, i.m. | Decreased | p < 0.001 | No | [1][3] |

| Luteinizing Hormone (LH) | 0.5 mg, i.m. | No significant change | - | - | [3] |

| Follicle-Stimulating Hormone (FSH) | 0.5 mg, i.m. | No significant change | - | - | [3] |

| Thyrotropin (TSH) | 0.5 mg, i.m. | No significant change | - | - | [3] |

| Aldosterone (B195564) | In vitro | Increased | Dose-dependent | Yes | [4] |

| ACTH | 0.5 mg, i.m. | Suppressed (in response to lysine-vasopressin) | - | No | [1] |

Renal Function

This compound administration leads to a notable increase in free water clearance, indicating a diuretic effect.[1][3] This effect is not reversed by naloxone, suggesting a mechanism independent of classical opioid receptors or involving naloxone-insensitive receptors.[1][3] Studies suggest that this compound may inhibit the secretion of vasopressin (antidiuretic hormone).[5]

Experimental Protocol: Endocrine Profiling in Healthy Men

-

Subjects: 14 healthy male volunteers.[3]

-

Design: Comparison of this compound administration with placebo and with naloxone pretreatment.[3]

-

Dosage and Administration:

-

Measurements: Blood samples were collected at regular intervals to measure plasma concentrations of prolactin, growth hormone, ACTH, cortisol, LH, FSH, TSH, thyroxine, triiodothyronine, insulin, and glucagon. Urine was collected to determine volume and osmolar clearance for the calculation of free water clearance.[3]

-

Statistical Analysis: Data were analyzed to determine significant differences between treatment groups.[1][3]

Signaling Pathways

The endocrine effects of this compound are initiated by its binding to opioid receptors, primarily mu (μ) receptors.[6] The subsequent intracellular signaling cascades are complex and can involve multiple pathways. For instance, in porcine granulosa cells, this compound has been shown to inhibit estradiol (B170435) secretion by potentially decreasing the enzymatic activity of protein kinase C (PKC) and adenylyl cyclase/protein kinase A (AC/PKA).[7]

Figure 1: Simplified signaling pathway of this compound's endocrine effects.

Cardiovascular Effects

This compound administration can induce notable changes in cardiovascular parameters. The nature and magnitude of these effects can vary depending on the dose and route of administration.

Hemodynamic Changes

Intracoronary administration in dogs resulted in less pronounced hemodynamic changes compared to another enkephalin analog, DALA.[8] However, studies in rats have shown that administration into the third ventricle, anterior hypothalamic area, or paraventricular nuclei can lead to significant and sustained hypotension and bradycardia.[9][10] In healthy human subjects, intramuscular administration led to a dose-related increase in heart rate and both systolic and diastolic blood pressure.[11]

Table 2: Summary of Cardiovascular Responses to this compound Administration

| Species | Route of Administration | Dosage | Heart Rate | Blood Pressure | Reference |

| Dog | Intracoronary | 200-600 µg | Unpronounced changes | Unpronounced changes | [8] |

| Rat | Intracerebroventricular | 1-2 µg | Significant reduction | Significant reduction | [9][10] |

| Human | Intramuscular | 313-5000 ng/kg | Dose-related increase | Dose-related increase | [11] |

Experimental Protocol: Cardiovascular Effects in Anesthetized Rats

-

Subjects: Wistar rats.[9]

-

Anesthesia: Pentobarbitone.[9]

-

Design: Administration of this compound into the anterior hypothalamic area, paraventricular hypothalamic nuclei, and third ventricle.[9]

-

Dosage and Administration: 1 or 2 µg of this compound injected into the specified brain regions.[9]

-

Measurements: Continuous monitoring of heart rate, respiratory rate, and blood pressure.[9][10]

-

Key Findings: this compound produced significant and sustained hypotension and bradycardia, which were also associated with respiratory depression.[9][10]

References

- 1. karger.com [karger.com]

- 2. Effects of the synthetic enkephalin analogue this compound on pain threshold and pain tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endocrine effect of a methionine-enkephalin derivative (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro steroidogenic properties of FK 33 824, a stable analog of methionine-enkephalin. Opiate-dopamine interaction in the control of aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Cardiovascular effects of two synthetic enkephalin analogues following intracoronary administration in dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Dose-related effects of the synthetic met-enkephalin analogue this compound on esophageal motor activity in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

FK 33-824 Signaling Pathways in Neurons

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

FK 33-824 is a potent, stable, synthetic analog of methionine-enkephalin. Developed as a metabolically resistant alternative to endogenous enkephalins, it functions as a selective and high-affinity agonist for the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] The activation of MORs in the central and peripheral nervous systems is the primary mechanism for opioid-induced analgesia. Understanding the detailed signaling pathways initiated by this compound is crucial for elucidating its pharmacological effects and for the rational design of novel analgesics with improved therapeutic profiles.

This technical guide provides a comprehensive overview of the known and putative intracellular signaling cascades activated by this compound in neurons. It details the canonical G-protein dependent pathways, including adenylyl cyclase inhibition and ion channel modulation, and discusses the modern paradigm of β-arrestin-mediated signaling. Quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research.

Receptor Binding Profile of this compound

This compound exhibits a high affinity and selectivity for the µ-opioid receptor. Early radioligand binding studies using tritiated this compound ([³H]this compound) on rat brain mitochondrial fractions demonstrated specific and saturable binding. These studies identified two high-affinity binding sites, confirming its potent interaction with opioid receptors.[1] The specific binding is competitively inhibited by other µ-preferring ligands such as morphine, levallorphan, and β-endorphin, confirming its primary interaction with µ-sites.[1] Furthermore, iodinated this compound ([¹²⁵I]this compound) is widely used as a highly selective radioligand for labeling and visualizing µ-opioid receptors in brain tissue.[4][5][6]

Table 1: Binding Affinity of this compound for µ-Opioid Receptors

| Ligand | Preparation | Temperature | Dissociation Constant (Kd) | Reference |

| [³H]this compound | Rat Brain Mitochondrial Fraction | 0°C | 1.3 nM & 5.8 nM (two sites) | [1] |

| [³H]this compound | Rat Brain Mitochondrial Fraction | 37°C | 1.9 nM | [1] |

Core Signaling Pathways in Neurons

As a µ-opioid receptor agonist, this compound initiates a cascade of intracellular events that collectively alter neuronal excitability and neurotransmitter release. These pathways are primarily categorized into G-protein dependent and G-protein independent (e.g., β-arrestin-mediated) mechanisms.

G-Protein Dependent Signaling

The µ-opioid receptor canonically couples to inhibitory G-proteins of the Gi/o family. Upon agonist binding by this compound, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then interact with downstream effectors.

3.1.1 Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC). This action attenuates the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in the intracellular concentration of this critical second messenger. The reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.

3.1.2 G-Protein Activation and Functional Potency

Table 2: Functional Potency of MOR Agonists in G-Protein Activation and cAMP Inhibition Assays

Note: Data for the standard agonist DAMGO is provided as specific values for this compound are not available in the cited literature.

| Ligand | Assay | Cell System | Parameter | Value | Reference |

| DAMGO | [³⁵S]GTPγS Binding | CHO-hMOR Cells | EC₅₀ | 7.9 nM | |

| DAMGO | [³⁵S]GTPγS Binding | CHO-hMOR Cells | Eₘₐₓ | 100% (Full Agonist) | |

| DAMGO | cAMP Inhibition | HEK293-MOR Cells | IC₅₀ | 1.2 nM |

Modulation of Neuronal Ion Channels

The dissociated Gβγ subunit plays a pivotal role in modulating neuronal activity by directly interacting with ion channels. This mechanism is a cornerstone of opioid-induced analgesia, leading to both postsynaptic and presynaptic inhibition.

3.2.1 Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels

In postsynaptic neurons, Gβγ subunits bind to and activate GIRK channels (also known as Kir3 channels).[7] This activation increases the efflux of potassium (K⁺) ions from the neuron, causing hyperpolarization of the cell membrane. The resulting more negative membrane potential moves the neuron further from its action potential threshold, leading to a generalized inhibitory effect and a reduction in neuronal firing.

3.2.2 Inhibition of Voltage-Gated Calcium Channels (VGCCs)

In presynaptic nerve terminals, Gβγ subunits bind to N-type and P/Q-type voltage-gated calcium channels.[8][9] This interaction inhibits channel opening in response to an incoming action potential. The subsequent reduction in Ca²⁺ influx is critical, as calcium entry is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane. By inhibiting Ca²⁺ entry, this compound effectively reduces the release of neurotransmitters, including pain-signaling transmitters like glutamate (B1630785) and substance P, from nociceptive primary afferent terminals.

References

- 1. [Binding of a tritiated enkephalinergic analog (this compound) to a mitochondrial fraction of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 125I-FK 33-824: a selective probe for radioautographic labeling of mu opioid receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. jneurosci.org [jneurosci.org]

- 7. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 8. Coexpression of δ- and μ-opioid receptors in nociceptive sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kjpp.net [kjpp.net]

The Pharmacokinetics of FK 33-824: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK 33-824, a synthetic analog of methionine-enkephalin, has garnered significant interest in pharmacological research due to its potent and long-lasting analgesic properties. As a selective agonist for the mu (µ)-opioid receptor, its mechanism of action and subsequent physiological effects are of primary interest in the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, presenting key data from human and animal studies, detailed experimental methodologies, and a visualization of its core signaling pathway.

Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for this compound across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Humans following Intramuscular Administration

| Parameter | Value | Species | Dose | Route of Administration | Source |

| Tmax (Time to Peak Concentration) | 30 minutes | Human | 0.5 mg | Intramuscular | [Not specified] |

| t½ (Elimination Half-Life) | 116 minutes | Human | 0.5 mg | Intramuscular | [Not specified] |

Table 2: Pharmacokinetic Parameters of this compound in Sheep following Intravenous Administration

| Parameter | Value | Species | Route of Administration | Source |

| Metabolic Clearance Rate (MCR) | 4.3 ± 0.4 ml/min/kg | Sheep | Intravenous | [1] |

| t½ (Post-infusion Half-Life) | 52 ± 10 minutes | Sheep | Intravenous | [1] |

| Apparent Volume of Distribution (Vd) | 190 ± 30 ml/kg | Sheep | Intravenous | [1] |

Experimental Protocols

Administration of this compound and Blood Sample Collection for Pharmacokinetic Analysis

This protocol is a generalized procedure based on common practices in clinical and preclinical pharmacokinetic studies.

Objective: To determine the pharmacokinetic profile of this compound in a subject.

Materials:

-

This compound sterile solution for injection.

-

Syringes and needles for administration.

-

Blood collection tubes (e.g., EDTA-coated tubes).

-

Centrifuge.

-

Pipettes and storage vials.

-

Dry ice or -80°C freezer for sample storage.

Procedure:

-

Subject Preparation: Subjects should be fasted overnight prior to drug administration. A baseline blood sample is collected before the administration of this compound.

-

Drug Administration: Administer a single dose of this compound via the desired route (e.g., intramuscular or intravenous injection). The exact time of administration is recorded.

-

Blood Sampling: Collect blood samples at predetermined time points post-administration. A typical sampling schedule for an intramuscular injection might be: 0 (pre-dose), 15, 30, 45, 60, 90, 120, 180, 240, and 360 minutes. For intravenous administration, earlier and more frequent sampling is often required.

-

Sample Processing:

-

Immediately after collection, gently invert the blood collection tubes to ensure proper mixing with the anticoagulant.

-

Centrifuge the blood samples at approximately 1000 x g for 15 minutes at 4°C to separate the plasma.

-

Carefully aspirate the plasma and transfer it to labeled cryovials.

-

-

Sample Storage: Immediately freeze the plasma samples on dry ice and store them at -80°C until analysis.

Radioimmunoassay (RIA) for this compound Quantification in Plasma

This protocol is adapted from a published method for the measurement of DAMME (an alternative name for this compound) in sheep plasma.[1]

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

¹²⁵I-labeled this compound (Tracer).

-

Anti-FK 33-824 antibody (antiserum).

-

This compound standard solutions of known concentrations.

-

Assay buffer (e.g., 0.05 M sodium phosphate, pH 7.4, containing 0.33% EDTA, 0.5% bovine serum albumin, and 0.02% sodium azide).[1]

-

Precipitating agent (e.g., second antibody, such as goat anti-rabbit gamma globulin).

-

Gamma counter.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound in the assay buffer with concentrations ranging from the expected lower to upper limits of quantification.

-

Assay Setup:

-

Pipette a known volume of assay buffer, standard solutions, or unknown plasma samples into appropriately labeled assay tubes.

-

Add a predetermined dilution of the anti-FK 33-824 antibody to all tubes except for the "total counts" and "non-specific binding" tubes.

-

Vortex the tubes and incubate for a specified period (e.g., 24 hours) at 4°C to allow for antigen-antibody binding.

-

-

Tracer Addition: Add a known amount of ¹²⁵I-labeled this compound to all tubes. Vortex and incubate for another set period (e.g., 24 hours) at 4°C.

-

Precipitation: Add the precipitating agent to all tubes except the "total counts" tube to separate the antibody-bound fraction from the free fraction. Incubate for a shorter period (e.g., 2 hours) at 4°C.

-

Centrifugation and Measurement:

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Decant or aspirate the supernatant.

-

Measure the radioactivity of the pellet in a gamma counter.

-

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards. Use this curve to determine the concentration of this compound in the unknown plasma samples.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects by acting as a selective agonist at the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the µ-opioid receptor initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Caption: Signaling pathway of this compound via the µ-opioid receptor.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of this compound.

Caption: Workflow for a typical pharmacokinetic study of this compound.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of this compound. The presented data highlights its relatively rapid absorption and elimination in humans after intramuscular administration. The detailed experimental protocols offer a practical framework for researchers aiming to conduct similar studies. Furthermore, the visualization of the signaling pathway and experimental workflow provides a clear conceptual map of the drug's mechanism of action and the process of its pharmacokinetic evaluation. Further research is warranted to fully elucidate the complete pharmacokinetic profile, including oral bioavailability and a comprehensive metabolic map, which will be crucial for the continued development and potential clinical application of this potent analgesic compound.

References

Navigating the Matrix: A Technical Guide to the Stability and Solubility of FK 33-824 in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and solubility of the synthetic enkephalin analog, FK 33-824. Understanding these fundamental physicochemical properties is critical for ensuring the accuracy, reproducibility, and validity of experimental results in pharmacological and drug development research. This document synthesizes available data and provides detailed experimental protocols and visual workflows to guide researchers in the proper handling and use of this compound in common laboratory buffers.

Physicochemical Properties of this compound

This compound is a potent and stable synthetic analog of methionine-enkephalin. Its structure incorporates modifications that confer resistance to enzymatic degradation compared to the endogenous peptide.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | [2] |

| Molecular Formula | C29H41N5O7S | [3] |

| Molecular Weight | 603.73 g/mol | [3] |

| CAS Number | 64854-64-4 | [3] |

| Appearance | White to off-white powder | General Knowledge |

| Mechanism of Action | Selective agonist of the μ-opioid receptor (μ-OR) | [4] |

Solubility Profile of this compound in Common Research Buffers

Specific quantitative solubility data for this compound in common research buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES is not extensively documented in publicly available literature. However, based on the general principles of peptide solubility, a predicted solubility profile can be estimated. The solubility of peptides is influenced by their amino acid composition, sequence, and the pH and ionic strength of the buffer. This compound contains both hydrophobic and hydrophilic residues, as well as ionizable groups (an N-terminal amine and a C-terminal alcohol, along with the phenolic hydroxyl group of tyrosine).

Disclaimer: The following table provides estimated solubility guidelines. It is strongly recommended to perform solubility testing for your specific experimental conditions.

| Buffer | pH | Predicted Solubility | Rationale and Recommendations |

| Phosphate-Buffered Saline (PBS) | 7.4 | Moderately Soluble | The physiological pH and ionic strength of PBS should provide moderate solubility. For higher concentrations, initial dissolution in a small amount of a polar organic solvent like DMSO followed by dilution with PBS may be necessary. |

| TRIS Buffer | 7.0 - 8.0 | Moderately Soluble | Similar to PBS, TRIS buffers in the neutral to slightly basic range are expected to be suitable solvents. The primary amine of TRIS may interact with the peptide. |

| HEPES Buffer | 7.0 - 8.0 | Moderately to Highly Soluble | HEPES is a zwitterionic buffer that is often well-tolerated by biological molecules and may offer good solubility for this compound. |

| Acidic Buffers (e.g., Acetate) | 4.0 - 6.0 | Potentially Higher Solubility | At acidic pH, the N-terminal amine will be protonated, increasing the overall positive charge and potentially enhancing solubility in aqueous buffers. |

| Basic Buffers (e.g., Carbonate) | 9.0 - 10.0 | Potentially Lower Solubility | At basic pH, the phenolic hydroxyl group of tyrosine will be deprotonated, which may affect solubility. The stability of the peptide may also be compromised at high pH. |

Stability of this compound

This compound was designed to be more resistant to enzymatic degradation than native enkephalins. However, like all peptides, its stability in solution is finite and is influenced by factors such as temperature, pH, and the presence of proteases or oxidizing agents.

Enzymatic Degradation

Studies have shown that this compound is more stable than Met-enkephalin. While Met-enkephalin is rapidly degraded by peptidases, this compound exhibits a longer half-life. The primary degradation products result from the cleavage of the Tyr-D-Ala bond.

Chemical Stability

The chemical stability of this compound in research buffers can be affected by:

-

pH: Extreme pH values can lead to hydrolysis of peptide bonds.

-

Temperature: Higher temperatures accelerate degradation reactions.

-

Oxidation: The methionine sulfoxide (B87167) residue is already oxidized, but other residues like tyrosine could be susceptible to further oxidation.

For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage of stock solutions is necessary, they should be aliquoted and stored at -20°C or -80°C.

| Storage Condition | Lyophilized Powder | Stock Solution in Buffer |

| -80°C | Stable for years | Stable for several months |

| -20°C | Stable for months to years | Stable for weeks to months |

| 4°C | Short-term storage (days to weeks) | Short-term storage (days) |

| Room Temperature | Not recommended | Prone to degradation |

Signaling Pathway of this compound

This compound exerts its effects primarily through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[4] Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels through the phospholipase C pathway.[5]

Caption: Signaling pathway of this compound via the μ-opioid receptor.

Experimental Protocols

The following sections provide detailed, generalized protocols for determining the solubility and stability of this compound. These protocols can be adapted to specific laboratory conditions and analytical instrumentation.

Protocol for Solubility Determination of this compound

Objective: To determine the saturation solubility of this compound in various research buffers (PBS, TRIS, HEPES) at different pH values and a controlled temperature.

Materials:

-

This compound (lyophilized powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

TRIS buffer (e.g., 50 mM), pH 7.0, 7.5, 8.0

-

HEPES buffer (e.g., 50 mM), pH 7.0, 7.5, 8.0

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator

-

Analytical balance

-

HPLC-UV system

-

0.22 µm syringe filters

Methodology:

-

Buffer Preparation: Prepare the desired buffers and adjust the pH accurately.

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-2 mg) into several microcentrifuge tubes.

-

Solvent Addition: Add a precise volume of the test buffer to each tube to create a suspension.

-

Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., using a thermomixer) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved peptide.

-

Sample Collection: Carefully collect the supernatant without disturbing the pellet.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC-UV method.

-

Calculation: The determined concentration represents the saturation solubility of this compound in that specific buffer under the tested conditions.

Protocol for Stability Assessment of this compound

Objective: To evaluate the stability of this compound in solution over time under different storage conditions.

Materials:

-

This compound stock solution of known concentration

-

Desired research buffers (PBS, TRIS, HEPES)

-

Microcentrifuge tubes or HPLC vials

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC-MS system

Methodology:

-

Solution Preparation: Prepare a solution of this compound in each of the test buffers at a known concentration (e.g., 1 mg/mL).

-

Aliquoting: Aliquot the solutions into multiple microcentrifuge tubes or HPLC vials for each time point and storage condition to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at the designated temperatures (e.g., -20°C, 4°C, 25°C, 37°C).

-

Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24, 48 hours, and weekly for longer studies), retrieve one aliquot from each storage condition.

-

Sample Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-MS method. The HPLC method should be capable of separating the intact this compound from its potential degradation products.[6][7]

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of this compound remaining relative to the initial time point (T=0).

-

Identify and, if possible, quantify any major degradation products using the mass spectrometer.

-

Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics and estimate the half-life.

-

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion and Recommendations

This compound is a valuable research tool for investigating the opioid system. A thorough understanding of its solubility and stability is paramount for obtaining reliable and reproducible experimental data. While specific quantitative data for its behavior in common research buffers is limited, the general principles of peptide chemistry and the protocols outlined in this guide provide a solid framework for its appropriate handling.

Key Recommendations:

-

Always perform preliminary solubility and stability tests under your specific experimental conditions.

-

Prepare fresh solutions of this compound whenever possible.

-

For stock solutions, use a suitable buffer (e.g., HEPES at neutral pH), aliquot, and store at -80°C.

-

Avoid repeated freeze-thaw cycles.

-

Use a validated stability-indicating analytical method, such as HPLC-MS, to monitor the integrity of the peptide over time.

By adhering to these guidelines, researchers can minimize variability in their experiments and ensure the quality of their data when working with this compound.

References

- 1. ias.ac.in [ias.ac.in]

- 2. FK-33824 | C29H41N5O7S | CID 101981638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Avens Publishing Group - Eribis Peptide 94 Mimics Ischemic Preconditioning in Rats with an Acute Myocardial Infarction and has Cardioprotective Effects during Prolonged Ischemia [avensonline.org]

- 7. Drug Design [ouci.dntb.gov.ua]

Initial In Vivo Studies of FK 33-824: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

FK 33-824, a synthetic analogue of methionine-enkephalin, has demonstrated a range of potent in vivo effects, primarily centered on the endocrine and central nervous systems. As a degradation-resistant opioid peptide, initial studies have elucidated its significant analgesic properties and its profound impact on hormonal regulation. This technical guide provides a comprehensive summary of the initial in vivo research on this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and opioid research.

Endocrine Effects

Initial in vivo studies in healthy male volunteers revealed that this compound exerts significant effects on the endocrine system. Administration of the compound led to marked changes in the circulating levels of several key hormones.

Quantitative Summary of Hormonal Changes

The following table summarizes the quantitative data from a key study investigating the endocrine profile of this compound in humans.[1][2][3]

| Hormone | Dosage of this compound | Route of Administration | Observed Effect | Statistical Significance (p-value) |

| Prolactin (PRL) | 0.5 mg | Intramuscular (i.m.) | Increased | < 0.001 |

| Growth Hormone (GH) | 0.5 mg | Intramuscular (i.m.) | Increased | < 0.001 |

| Cortisol | 0.5 mg | Intramuscular (i.m.) | Decreased | < 0.001 |

| Free Water Clearance | 0.5 mg | Intramuscular (i.m.) | Increased | < 0.01 |

Experimental Protocol: Human Endocrine Study

-

Drug Administration: Subjects received either this compound (0.5 mg i.m.), a placebo, or pretreatment with naloxone (B1662785) (4 mg i.v.) followed by this compound.[1][2][3]

-

Hormone Measurement: Blood samples were collected at regular intervals. Prolactin, growth hormone, ACTH, cortisol, gonadotropins (LH, FSH), thyrotropin (TSH), thyroxine (T4), triiodothyronine (T3), insulin, and glucagon (B607659) were measured.[1][2]

-